molecular formula C16H16ClN5O3 B2410616 N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methoxyacetamide CAS No. 1021031-15-1

N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methoxyacetamide

Cat. No.: B2410616
CAS No.: 1021031-15-1
M. Wt: 361.79
InChI Key: WLVILGMZSHSJCN-UHFFFAOYSA-N
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Description

N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methoxyacetamide is a useful research compound. Its molecular formula is C16H16ClN5O3 and its molecular weight is 361.79. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds with a [1,2,4]triazolo[4,3-a]quinoxaline structure have shown promising antiviral and antimicrobial activities

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Compounds with similar structures have been shown to interact with their targets through hydrogen bonding and other non-covalent interactions . These interactions can lead to changes in the target’s function, potentially inhibiting its activity.

Biochemical Pathways

Similar compounds have been shown to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is achieved through the suppression of cyclo-oxygenase and 5-lipoxygenase pathways

Pharmacokinetics

Similar compounds have exhibited cytotoxicity at certain concentrations , suggesting that they are absorbed and distributed in the body

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific studies on this compound. Similar compounds have shown promising antiviral and antimicrobial activities , suggesting that this compound may also have similar effects

Properties

IUPAC Name

N-[2-[[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2-methoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O3/c1-24-10-14(23)18-8-9-25-15-7-6-13-19-20-16(22(13)21-15)11-4-2-3-5-12(11)17/h2-7H,8-10H2,1H3,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVILGMZSHSJCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCCOC1=NN2C(=NN=C2C3=CC=CC=C3Cl)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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